AS1907417

GPR119 agonism cAMP accumulation structure-activity relationship

AS1907417 (CAS 885038-66-4) is a synthetic small-molecule agonist of the G protein-coupled receptor 119 (GPR119) developed by Astellas Pharma as a modified form of the 2,4,6-tri-substituted pyrimidine core agonist AS1269574. It activates human GPR119 with a cAMP EC50 of 1.1 μM and is orally active across multiple rodent models of type 2 diabetes.

Molecular Formula C19H27N3O4S
Molecular Weight 393.5 g/mol
Cat. No. B1667632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1907417
SynonymsAS 1907417
AS-1907417
AS1907417
Molecular FormulaC19H27N3O4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC3=C(CS(=O)(=O)C3)C(=N2)N4CCC(CC4)CCCC(=O)O
InChIInChI=1S/C19H27N3O4S/c23-17(24)6-1-3-13-7-9-22(10-8-13)19-15-11-27(25,26)12-16(15)20-18(21-19)14-4-2-5-14/h13-14H,1-12H2,(H,23,24)
InChIKeyNFFANIJTECFGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1907417 – A Structurally Evolved GPR119 Agonist with Documented β-Cell Preservation for Type 2 Diabetes Research Procurement


AS1907417 (CAS 885038-66-4) is a synthetic small-molecule agonist of the G protein-coupled receptor 119 (GPR119) developed by Astellas Pharma as a modified form of the 2,4,6-tri-substituted pyrimidine core agonist AS1269574 [1]. It activates human GPR119 with a cAMP EC50 of 1.1 μM and is orally active across multiple rodent models of type 2 diabetes [1]. Unlike many earlier GPR119 agonists that lack direct β-cell protective capacity, AS1907417 was specifically engineered to combine glucose-lowering efficacy with pancreatic β-cell preservation, as evidenced by increased PDX-1 mRNA and pancreatic insulin content in diabetic db/db mice [1]. The compound is selective over β-adrenergic and GLP-1 receptors and stimulates insulin secretion only under high-glucose conditions, thereby avoiding hypoglycemic risk [2].

Why GPR119 Agonist Substitution Fails – Functional Divergence Between AS1907417 and In-Class Alternatives Limits Interchangeability


GPR119 agonists cannot be treated as a functionally interchangeable class. Despite sharing a common nominal target, individual agonists differ substantially in potency (spanning over 1,000-fold from sub-nanomolar to micromolar), intrinsic efficacy at cAMP accumulation, selectivity against related GPCRs, and—most critically—their capacity to preserve pancreatic β-cell mass and function [1][2]. The parent compound AS1269574 (EC50 2.5 μM) improved glucose tolerance but was not reported to elevate PDX-1 mRNA or pancreatic insulin content [2]. The ultra-potent agonist AR231453 (EC50 ~0.68 nM) may exhibit biased signaling properties distinct from AS1907417 . Even within the same 2,4,6-tri-substituted pyrimidine series, AS1535907 demonstrated first-phase insulin secretion enhancement but with a weaker potency (EC50 4.8 μM) and a different β-cell gene expression signature [3]. These functional differences—potency, selectivity, and β-cell preservation—mean that substituting AS1907417 with another GPR119 agonist risks altering experimental outcomes, particularly in studies where pancreatic β-cell integrity is a measured endpoint.

AS1907417 Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data Supporting Procurement Rationale


2.3-Fold Potency Gain Over Parent Compound AS1269574 in Identical Human GPR119 cAMP Assay

AS1907417 was derived from AS1269574 through structural modification of the 2,4,6-tri-substituted pyrimidine core. In HEK293 cells expressing human GPR119, AS1907417 evoked intracellular cAMP accumulation with an EC50 of 1.1 μM, representing a 2.3-fold improvement in potency over the parent compound AS1269574, which exhibited an EC50 of 2.5 μM in the same cellular background [1][2]. This potency gain was achieved while retaining glucose-dependent insulin secretion activity, as both compounds stimulated insulin release in MIN-6 cells only under high-glucose (16.8–22.4 mM) conditions [1][2].

GPR119 agonism cAMP accumulation structure-activity relationship lead optimization

β-Cell Preservation: AS1907417 Uniquely Increases Pancreatic Insulin Content and PDX-1 mRNA in db/db Mice – Not Demonstrated by AS1269574

A distinguishing feature of AS1907417 is its demonstrated capacity to preserve pancreatic β-cell function in chronic dosing models. In db/db mice, twice-daily AS1907417 administration for 4 weeks significantly increased pancreatic insulin content and upregulated pancreatic and duodenal homeobox 1 (PDX-1) mRNA levels, a master transcription factor critical for β-cell identity, insulin biosynthesis, and β-cell survival [1]. This effect was accompanied by elevated pancreatic insulin mRNA levels [1]. By contrast, the parent compound AS1269574 was evaluated only for acute glucose tolerance and insulin secretion endpoints; no increase in pancreatic insulin content or PDX-1 expression was reported in its primary characterization paper [2]. The authors of the AS1907417 study explicitly note that the compound was selected from the identical structural class for its superior 'β-cell preserving ability' relative to the first-generation analog [1].

β-cell preservation PDX-1 pancreatic insulin content type 2 diabetes islet function

Multi-Model HbA1c Reduction: Validated Glycemic Control Across Four Diabetic Rodent Models with Quantified Effect Sizes

AS1907417 is one of the few GPR119 agonists with published chronic-dosing HbA1c data across multiple diabetic animal models. After twice-daily oral administration for 4 weeks, AS1907417 reduced hemoglobin A1c levels by 1.6% in db/db mice, 0.8% in aged db/db mice, 1.5% in ob/ob mice, and 0.9% in Zucker diabetic fatty (ZDF) rats [1]. These reductions were accompanied by improvements in plasma glucose, plasma insulin, and lipid profiles in db/db mice [1]. By comparison, the parent compound AS1269574 was evaluated only in acute single-dose oral glucose tolerance tests in normal mice, with no chronic HbA1c data reported [2]. The sister compound AS1535907 demonstrated blood glucose reduction in db/db mice over 2 weeks but without HbA1c endpoint quantification across multiple models [3]. Other GPR119 agonists such as PSN632408 (human EC50 5.6 μM) and APD668 have published acute glucose tolerance data but limited multi-model chronic HbA1c evidence .

HbA1c reduction glycemic control diabetic animal models db/db mice ob/ob mice Zucker diabetic fatty rats

GPCR Selectivity: AS1907417 Is Inactive at β-Adrenergic and GLP-1 Receptors, Enabling Clean Target Deconvolution

AS1907417 demonstrates a clean selectivity profile against key metabolically relevant GPCRs. The compound is reported as inactive toward the β-adrenergic receptor and the glucagon-like peptide-1 (GLP-1) receptor . This selectivity is functionally significant because GLP-1 receptor agonists (e.g., exendin-4) are themselves potent insulin secretagogues and β-cell protective agents; thus, any contaminating GLP-1 receptor activity in a GPR119 agonist would confound interpretation of insulinotropic or β-cell protective effects [1]. In contrast, the parent compound AS1269574 was later found to activate TRPA1 cation channels to stimulate GLP-1 secretion, introducing an additional mechanistic layer not mediated through GPR119 [2]. Other GPR119 agonists such as AR231453 were profiled against a 76-receptor panel and reported to lack off-target activity, but the specific absence of β-adrenergic and GLP-1 receptor activity for AS1907417 is explicitly documented .

GPCR selectivity off-target profiling β-adrenergic receptor GLP-1 receptor target deconvolution

Insulin Promoter Activity Comparable to the GLP-1 Analog Exendin-4: A Functional Benchmark for β-Cell Engagement

In NIT-1 cells expressing the human insulin promoter, AS1907417 induced human insulin promoter activity at a level comparable to that of exendin-4, a clinically established GLP-1 receptor agonist with known β-cell protective properties [1]. This functional benchmark places AS1907417's transcriptional effect on the insulin gene in direct parity with a gold-standard incretin mimetic. By contrast, the parent compound AS1269574 was evaluated for insulin secretion in MIN-6 cells but was not assessed for insulin promoter activity in the NIT-1 system [2]. The sister compound AS1535907 showed only a transient increase in human insulin promoter activity in NIT-1 cells, without the sustained comparability to exendin-4 reported for AS1907417 [3].

insulin promoter activity exendin-4 NIT-1 cells β-cell function transcriptional regulation

AS1907417 Application Scenarios – Evidence-Backed Use Cases for Preclinical Research and Drug Discovery Procurement


Type 2 Diabetes Research Requiring Combined Glycemic Control and β-Cell Preservation Endpoints

AS1907417 is uniquely suited for preclinical studies investigating the dual therapeutic goals of glucose lowering and pancreatic β-cell mass/function preservation. The compound provides validated effect sizes for HbA1c reduction across db/db mice (−1.6%), ob/ob mice (−1.5%), and ZDF rats (−0.9%) after 4 weeks of twice-daily oral dosing [1]. Critically, these glycemic improvements are accompanied by documented increases in pancreatic insulin content and PDX-1 mRNA in the db/db model—a β-cell preservation endpoint not demonstrated by the parent compound AS1269574 [1][2]. For studies exploring disease-modifying antidiabetic mechanisms beyond acute glucose lowering, AS1907417 provides a single-agent tool with published evidence for both glycemic efficacy and β-cell protection.

GPR119 Target Deconvolution and Signaling Pathway Dissection

For researchers dissecting GPR119-mediated signaling pathways without confounding receptor crosstalk, AS1907417 offers a clean pharmacological tool. The compound is inactive at β-adrenergic and GLP-1 receptors [1], enabling unambiguous attribution of downstream effects (cAMP elevation, GSIS, insulin promoter activation) to GPR119 agonism. This contrasts with AS1269574, which later studies revealed activates TRPA1 cation channels as an ancillary mechanism to stimulate GLP-1 secretion, complicating target deconvolution [2]. In co-treatment or comparator studies with GLP-1 receptor agonists such as exendin-4, AS1907417's documented selectivity ensures that observed effects reflect GPR119-specific pharmacology rather than inadvertent GLP-1 receptor engagement.

Multi-Model Metabolic Disease Pharmacology and Translational Model Selection

The breadth of AS1907417's in vivo characterization across four distinct diabetic/obese rodent models (db/db, aged db/db, ob/ob, ZDF rats) makes it a valuable reference compound for laboratories establishing or validating metabolic disease models [1]. The availability of model-specific HbA1c reduction data allows researchers to benchmark their own model system's responsiveness against published effect magnitudes. This multi-model evidence base is not available for the parent compound AS1269574 or the sister compound AS1535907, positioning AS1907417 as the most comprehensively characterized compound in the 2,4,6-tri-substituted pyrimidine GPR119 agonist series for translational pharmacology studies.

Insulin Gene Transcription Studies Leveraging GPR119-Mediated Promoter Activation

AS1907417's demonstrated ability to activate the human insulin promoter at levels comparable to exendin-4 [1] makes it a specific tool for studying GPR119-mediated transcriptional regulation of the insulin gene. In NIT-1 cell-based reporter assays, AS1907417 can serve as a GPR119-selective positive control alongside GLP-1 receptor agonists, enabling comparative analysis of the two receptor systems' contributions to insulin promoter activity. This application is particularly relevant for research into β-cell dedifferentiation and identity maintenance, where PDX-1 and insulin gene expression serve as critical molecular markers—both of which are upregulated by AS1907417 in vivo [1].

Quote Request

Request a Quote for AS1907417

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.